molecular formula C16H15BrN4O4S B14086994 1-(benzenesulfonyl)-3-bromo-N-isopropyl-5-nitropyrrolo[2,3-b]pyridin-4-amine

1-(benzenesulfonyl)-3-bromo-N-isopropyl-5-nitropyrrolo[2,3-b]pyridin-4-amine

Cat. No.: B14086994
M. Wt: 439.3 g/mol
InChI Key: DLKLRXOGXLDROP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzenesulfonyl)-3-bromo-N-isopropyl-5-nitropyrrolo[2,3-b]pyridin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings. The presence of various functional groups, including a benzenesulfonyl group, a bromine atom, an isopropyl group, and a nitro group, makes this compound highly versatile and of significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzenesulfonyl)-3-bromo-N-isopropyl-5-nitropyrrolo[2,3-b]pyridin-4-amine typically involves multi-step organic reactions. One common approach is to start with the pyrrolo[2,3-b]pyridine core, which can be synthesized through various methods such as the Bohlmann-Rahtz pyridine synthesis or the Hantzsch dihydropyridine synthesis . The bromine atom can be introduced via bromination reactions using bromine or N-bromosuccinimide (NBS) . The nitro group can be added through nitration reactions using nitric acid and sulfuric acid . Finally, the isopropyl group can be introduced through alkylation reactions using isopropyl halides .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-3-bromo-N-isopropyl-5-nitropyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding with target proteins . These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Uniqueness: 1-(Benzenesulfonyl)-3-bromo-N-isopropyl-5-nitropyrrolo[2,3-b]pyridin-4-amine is unique due to its combination of functional groups and the pyrrolo[2,3-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H15BrN4O4S

Molecular Weight

439.3 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-bromo-5-nitro-N-propan-2-ylpyrrolo[2,3-b]pyridin-4-amine

InChI

InChI=1S/C16H15BrN4O4S/c1-10(2)19-15-13(21(22)23)8-18-16-14(15)12(17)9-20(16)26(24,25)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,19)

InChI Key

DLKLRXOGXLDROP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C2C(=CN(C2=NC=C1[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.